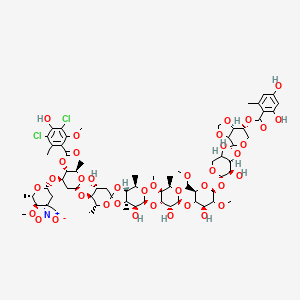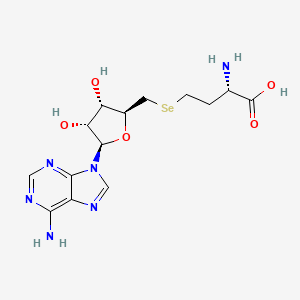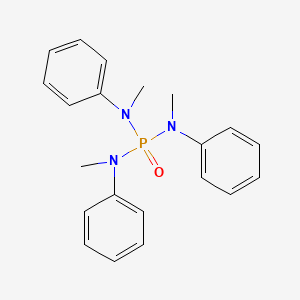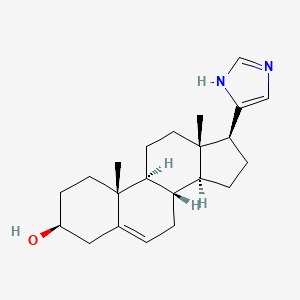
N-乙酰-4,4'-二氨基二苯甲烷
描述
N-Acetyl-4,4'-diaminodiphenylmethane (NADPM) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. NADPM is a white powder with a melting point of 118-120°C and a molecular weight of 209.25 g/mol. It is soluble in water, methanol, ethanol, and chloroform. NADPM is a key component of several chemical processes and is used as a reagent in organic synthesis. It is also used in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane elastomers.
科学研究应用
芳香族聚酰亚胺合成
N-乙酰-4,4'-二氨基二苯甲烷: 用于芳香族聚酰亚胺的合成。这些聚合物以其卓越的热稳定性和机械性能而闻名。 该化合物作为单体,与商业二酐反应生成高分子量的聚酰亚胺,然后用于制备膜 。这些膜表现出很高的热稳定性,分解温度范围为 490 至 544°C,玻璃化转变温度在 269 至 293°C 之间。它们还具有良好的机械性能,使其适用于恶劣环境中的应用。
席夫碱的形成
源自 N-乙酰-4,4'-二氨基二苯甲烷 的席夫碱由于其热致变色和光致变色特性而在化学领域具有重要应用。这些化合物在配位化学和有机化学中充当配体和催化剂。 席夫碱通过与各种羰基的缩合反应合成,从而产生对药物、染料和聚合物技术至关重要的产物 .
气体分离技术
在基于 N-乙酰-4,4'-二氨基二苯甲烷 的聚酰亚胺中引入侧链苯基部分可以提高溶解度、热稳定性、密度和气体渗透系数。这使得它们在气体分离技术中高度适用,特别适用于 CO2/CH4 气体对的分离。 含有苯基和三氟甲基的聚酰亚胺 TPM-6FDA 显示出对 CO2 的高气体渗透系数 (23.73 Barrer) 和理想的选择性 α = 28.93 .
高性能聚合物开发
该化合物在开发用于先进技术的 高性能聚合物方面至关重要。预计这些聚合物将具有较长的使用寿命、易于维护和低生产成本。 对 N-乙酰-4,4'-二氨基二苯甲烷 等单体的改性可以生产出具有良好溶解度的芳香族聚酰亚胺,而不会影响热稳定性和机械稳定性,这对工业应用至关重要 .
药理学研究
在药理学研究中,探索 N-乙酰-4,4'-二氨基二苯甲烷 的衍生物作为具有抗肿瘤活性的血管激酶抑制剂的潜力。 还研究了这些衍生物的药代动力学性质,这可能导致开发新的治疗剂 .
先进材料性能表征
该化合物用于表征先进材料,特别是在理解结构-性能关系方面。 通过研究该化合物与其他化学物质的相互作用及其在各种条件下的行为,研究人员可以推断出专为特定应用设计的新材料的性能 .
安全和危害
N-Acetyl-4,4’-diaminodiphenylmethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and fatal in contact with skin. It may cause an allergic skin reaction and serious eye irritation. It may cause genetic defects and cancer, and it causes damage to organs .
作用机制
- The primary target of N-Acetyl-4,4’-diaminodiphenylmethane is not well-documented in the literature. However, it is structurally related to 4,4’-diaminodiphenylmethane (MDA), which is a precursor in the synthesis of polyurethane foams and other polymers. MDA is metabolically activated to form reactive intermediates that can bind to cellular macromolecules, potentially leading to toxicity and carcinogenicity .
Target of Action
Result of Action
生化分析
Biochemical Properties
N-Acetyl-4,4’-diaminodiphenylmethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to form conjugates with various biomolecules, which can influence its activity and stability. For instance, it has been identified as a major metabolite in human urine, indicating its interaction with metabolic enzymes . The nature of these interactions often involves the formation of acetylated derivatives, which can affect the compound’s reactivity and function.
Cellular Effects
The effects of N-Acetyl-4,4’-diaminodiphenylmethane on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and protein expression . These effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.
Molecular Mechanism
At the molecular level, N-Acetyl-4,4’-diaminodiphenylmethane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with metabolic enzymes can result in the formation of acetylated metabolites, which can alter enzyme activity and gene expression . These molecular interactions are essential for understanding the compound’s biochemical behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-4,4’-diaminodiphenylmethane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo metabolic transformations, leading to the formation of various metabolites . These temporal changes are important for assessing the compound’s stability and efficacy in different experimental conditions.
Dosage Effects in Animal Models
The effects of N-Acetyl-4,4’-diaminodiphenylmethane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular function changes significantly with dosage . Understanding these dosage effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
N-Acetyl-4,4’-diaminodiphenylmethane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can influence the compound’s activity and stability . The study of these pathways is essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of N-Acetyl-4,4’-diaminodiphenylmethane within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
N-Acetyl-4,4’-diaminodiphenylmethane exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s activity and function within cells.
属性
IUPAC Name |
N-[4-[(4-aminophenyl)methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(18)17-15-8-4-13(5-9-15)10-12-2-6-14(16)7-3-12/h2-9H,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDJPRWHARDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179109 | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24367-94-0 | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24367-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



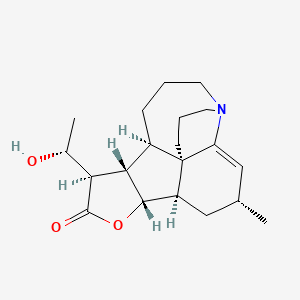


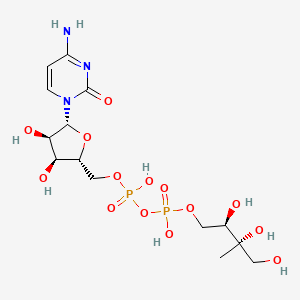


![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)
